molecular formula C11H13NO B1294426 1H-Indole-3-propanol CAS No. 3569-21-9

1H-Indole-3-propanol

Cat. No.: B1294426
CAS No.: 3569-21-9
M. Wt: 175.23 g/mol
InChI Key: LYPSVQXMCZIRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-propanol is an organic compound belonging to the indole family, characterized by an indole ring structure with a propanol side chain at the 3-position Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H-Indole-3-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions are crucial for the synthesis and degradation of indole derivatives, which are important for maintaining cellular homeostasis.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, leading to the modulation of their activity . For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s and monoamine oxidases, leading to the formation of various metabolites . These metabolic pathways are essential for the regulation of indole levels in the body and play a role in maintaining metabolic homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters and can bind to intracellular proteins such as albumin . These interactions are crucial for the proper localization and accumulation of this compound within cells and tissues, influencing its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound play a role in directing it to specific organelles. This subcellular localization is important for its involvement in different cellular processes and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-propanol can be synthesized through several methods. One common approach involves the reduction of 1H-indole-3-propanoic acid using reducing agents such as lithium aluminium hydride. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring, followed by further functionalization to introduce the propanol side chain .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. This method is scalable and provides high yields, making it suitable for large-scale production. The use of biocatalysts and green chemistry principles is also being explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole-3-propanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives.

    Biology: It is used in studies related to cell signaling and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes

Comparison with Similar Compounds

    1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.

    1H-Indole-3-carbaldehyde: An intermediate in the synthesis of various indole derivatives.

    1H-Indole-3-propanoic acid: An oxidized form of 1H-Indole-3-propanol.

Uniqueness: this compound is unique due to its specific functional group, which allows for diverse chemical modifications and applications. Its hydroxyl group provides additional reactivity compared to other indole derivatives, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-(1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPSVQXMCZIRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189200
Record name 1H-Indole-3-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3569-21-9
Record name Indole-3-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3569-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-3-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of litium aluminum hydride (8.0 g) in tetrahydrofuran (500 mL) was a solution of 3-indolepropionic acid (20 g) in tetrahydrofuran (100 mL) added dropwise. The reaction mixture was stirred for 1 h at room temperature and subsequently cooled to 5° C. After sequential addition of water (16 mL), 15% aqueous sodium hydroxide (8.0 mL) and water (40 mL), the reaction mixture was stirred at room temperature over night and filtered. Evaporation of the volatile solvents gave pure 3-(1H-indol-3-yl)propanol (19.1 g) as an oil. 3-(1H-Indol-3-yl)propanol (18.6 g) and carbon tetrabromide (42.1 g) was dissolved in acetonitrile (1 L) and cooled to 0° C. and triphenylphosphine (30.7 g) was added in small portions. The reaction was stirred for further 3 h at room temperature, the volatile solvents evaporated in vacuo and the remaining oil purified by silicagel chromatography (heptane:ethyl acetate/2:1) to give 3-(3-bromopropyl)-1H-indole (25.6 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred suspension of LiAlH4 (3.24g) in THF (200 mL) at 0° C. and under N2 atmosphere was added tropwise a THF solution (50 mL) containing indole-3-acetic acid (10.0 g). After the addition was complete, the reaction was heated at reflux for 3 h, after which time the mixture was cooled to 0° C. and water (3.3 mL) added, followed by 15% NaOH (3.3 mL), and finally additional water (9.9 mL). The reaction was filtered and the filter cake washed with Et2O. The organic layers were combined, dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield 3-(2hydroxyethyl)indole (VI; 7.4 g; 80%).
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a stirred suspension of LiAlH4 (4.02 g) in THF (200 mL) at 0° C. and under N atmosphere was added dropwise a THF solution (100 mL) containing indole-3-propanoic acid (20.0 g). After the addition was complete, the reaction was heated at reflux for 16 h, after which time the mixture was cooled to 0° C. and water (4 mL) added, followed by 15% NaOH (4 mL), and finally additional water (12 mL). The reaction was filtered and the THF filtrate extracted with 5% NaOH (4 mL), and finally additional water (12 mL). The reaction was filtered and the THF filtrate extracted with 5% NaHCO3 followed by a sat. NaCl solution. The organic phase was dried with anhydrous K2CO3, filtered, and concentrated under reduced pressure to yield 3-(3-hydroxypropyl)indole (VI; 7.5 g; 41%).
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

LiAlH4 (1.21 mg, 31.71 mmol) was initially introduced into dry THF (50 ml). A solution of 3-indolepropionic acid (2.5 g, 13.21 mmol) in dry THF (80 ml) was added dropwise to the suspension in the course of 30 min. Thereafter, the reaction mixture was heated under reflux for 3 h at 10° C. and then stirred at RT for 18. H2O (60 ml) was subsequently added, and then a mixture of conc. H2SO4 (10 ml) and H2O (30 ml). The mixture was stirred for 20 min and ether (50 ml) was finally added. The organic phase was separated off and the aqueous phase was extracted with ether (3×40 ml). The combined ethereal extracts were dried over Na2SO4 and, after filtration of the drying agent, concentrated to dryness on a rotary evaporator. 3-(1H-Indol-3-yl)propanol was obtained as a viscous oil (2.28 g, 99%).
Quantity
1.21 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.